molecular formula C21H15BrO4 B338249 4-[2-(4-bromophenoxy)acetyl]phenyl benzoate

4-[2-(4-bromophenoxy)acetyl]phenyl benzoate

Cat. No.: B338249
M. Wt: 411.2 g/mol
InChI Key: OVOOORGKFQNEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-bromophenoxy)acetyl]phenyl benzoate is an organic compound with the molecular formula C21H15BrO4 It is characterized by the presence of a bromophenoxy group, an acetyl group, and a phenyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-bromophenoxy)acetyl]phenyl benzoate typically involves the following steps:

    Acetylation: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the acetylated bromophenoxy compound with benzoic acid or its derivatives, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-bromophenoxy)acetyl]phenyl benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyacetyl derivatives, while hydrolysis results in the formation of benzoic acid and the corresponding alcohol.

Scientific Research Applications

4-[2-(4-bromophenoxy)acetyl]phenyl benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-bromophenoxy)acetyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological molecules through halogen bonding, while the acetyl and phenyl benzoate moieties can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenoxy)acetyl]phenyl benzoate
  • 4-[(4-Chlorophenoxy)acetyl]phenyl benzoate
  • 4-[(4-Isopropylphenoxy)acetyl]phenyl benzoate

Comparison

4-[2-(4-bromophenoxy)acetyl]phenyl benzoate is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its methoxy, chloro, and isopropyl analogs, the bromine atom can participate in halogen bonding and other interactions that can influence the compound’s reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C21H15BrO4

Molecular Weight

411.2 g/mol

IUPAC Name

[4-[2-(4-bromophenoxy)acetyl]phenyl] benzoate

InChI

InChI=1S/C21H15BrO4/c22-17-8-12-18(13-9-17)25-14-20(23)15-6-10-19(11-7-15)26-21(24)16-4-2-1-3-5-16/h1-13H,14H2

InChI Key

OVOOORGKFQNEII-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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